6-hydroxy-2H-chromen-2-one

Description

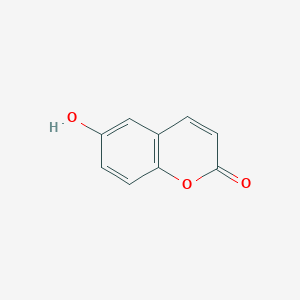

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJXIFQYOPWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209760 | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-68-1 | |

| Record name | 6-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6093-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 6-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-2H-chromen-2-one, a hydroxylated derivative of coumarin, is a molecule of significant scientific interest due to its potential therapeutic properties. As a member of the coumarin family, it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics. Given the limited availability of specific quantitative data for this particular isomer, this document also presents a comparative analysis of the biological activities of structurally similar hydroxycoumarin derivatives. Detailed experimental protocols for key biological assays and visualizations of the proposed underlying signaling pathways are provided to facilitate further research and drug development efforts.

Physicochemical Properties

This compound, also known as 6-hydroxycoumarin, is a solid compound at room temperature. Its core structure consists of a benzene ring fused to an α-pyrone ring, with a hydroxyl group substituted at the 6th position.

| Property | Value | Reference |

| Chemical Formula | C₉H₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 162.14 g/mol | --INVALID-LINK-- |

| Melting Point | 249-253 °C | Sigma-Aldrich |

| CAS Number | 6093-68-1 | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Synonyms | 6-Hydroxycoumarin | --INVALID-LINK-- |

Biological Activities and Quantitative Data (Comparative)

While specific quantitative data for this compound is scarce in the public domain, the biological activities of other hydroxycoumarin isomers and derivatives have been investigated. This section summarizes available data to provide a comparative context for the potential activities of this compound.

Antioxidant Activity

Hydroxycoumarins are known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

| Compound | DPPH Scavenging IC₅₀ (µM) | Reference |

| 4-hydroxycoumarin | 799.83 | [1] |

| 5-chloro-4-hydroxycoumarin | 712.85 | [1] |

| 7-hydroxy-4-methylcoumarin | 872.97 | [1] |

| Ascorbic Acid (Standard) | 829.85 | [1] |

Anticancer Activity

The cytotoxic effects of coumarin derivatives against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | IC₅₀ (µM) | Reference | |---|---|---| | Bis(4-hydroxy-2H-chromen-2-one) derivative | K-562 (Chronic Myeloid Leukemia) | 17.5 | | | Bis(4-hydroxy-2H-chromen-2-one) derivative | JURKAT (Acute T-cell Leukemia) | 19.0 | | | Morpholine-linked coumarin-triazole hybrid | MDA-MB-231 (Breast Cancer) | 3.93 |[2] |

Proposed Mechanisms of Action and Signaling Pathways

Based on studies of related coumarin compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory Activity: NF-κB Pathway

Coumarins have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[3] Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and enzymes.

Apoptosis Induction: Mitochondrial and MAPK Pathways

Coumarins can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation. Additionally, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, p38, and JNK, is often modulated by coumarins and plays a crucial role in apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution in methanol to obtain various test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution and serial dilutions of the positive control.

-

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of the this compound solutions, positive control, or methanol (as a blank) to the respective wells.

-

Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

-

MTT Cell Viability Assay (Anticancer Activity)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are limited, the extensive research on related hydroxycoumarin derivatives suggests its potential as an antioxidant, anti-inflammatory, and anticancer agent. The provided experimental protocols and pathway diagrams offer a framework for researchers to systematically investigate the properties of this compound and elucidate its precise mechanisms of action. Further studies are warranted to establish a comprehensive biological profile of this compound and to explore its full therapeutic potential.

References

A Technical Guide to the Natural Sources of 6-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxycoumarin, a significant benzopyrone, has garnered substantial interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As a key intermediate in the synthesis of more complex coumarin derivatives, understanding its natural origins, biosynthesis, and methods for its isolation and quantification is paramount for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of 6-hydroxycoumarin, detailing its biosynthesis, and presenting robust experimental protocols for its extraction, isolation, and quantitative analysis. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction

Coumarins are a large class of phenolic secondary metabolites ubiquitously found in the plant kingdom. Among them, 6-hydroxycoumarin (CAS 6093-68-1) stands out for its biological activities and its role as a synthetic precursor.[1] This guide serves as a technical resource for professionals in the fields of phytochemistry, pharmacology, and drug development, offering an in-depth exploration of the natural world's repository of this valuable compound.

Natural Occurrence of 6-Hydroxycoumarin

6-Hydroxycoumarin has been identified in a variety of plant species, often alongside other coumarin derivatives. Its presence is particularly noted in the following species:

-

Amburana cearensis : Also known as "cumaru," this South American tree is a prominent source of coumarins. Phytochemical analyses of its bark and seeds have confirmed the presence of 6-hydroxycoumarin among other phenolic compounds.[2][3][4][5]

-

Grevillea robusta : Commonly known as the southern silky oak, this Australian native plant has been reported to contain 6-hydroxycoumarin in its leaves.[6][7]

While the presence of 6-hydroxycoumarin in these species is qualitatively established, quantitative data remains sparse in the literature. The table below is presented as a template for collating future quantitative findings.

Table 1: Quantitative Analysis of 6-Hydroxycoumarin in Natural Sources

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Concentration (mg/g dry weight) | Reference |

| Amburana cearensis | Seeds, Trunk Bark | Not specified | Not specified | Data not available | [5] |

| Grevillea robusta | Leaves | Methanol | Not specified | Data not available | [7] |

Note: This table highlights the current gap in readily available quantitative data for 6-hydroxycoumarin and serves as a framework for future research.

Biosynthesis of 6-Hydroxycoumarin

The biosynthesis of 6-hydroxycoumarin is rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce coumarin, which is then hydroxylated to yield 6-hydroxycoumarin.

The key steps are:

-

Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of L-phenylalanine to cinnamic acid.

-

Hydroxylation and Lactonization : Cinnamic acid undergoes a series of hydroxylations and a cyclization reaction (lactonization) to form the core coumarin structure.[8]

-

Ortho-hydroxylation of p-Coumaroyl-CoA : A pivotal step involves the ortho-hydroxylation of p-coumaroyl-CoA, a reaction catalyzed by a p-coumaroyl-CoA 2'-hydroxylase (C2'H), which is a cytochrome P450-dependent monooxygenase. This leads to the formation of umbelliferone (7-hydroxycoumarin).

-

Hydroxylation of Coumarin : The final step in the formation of 6-hydroxycoumarin is the hydroxylation of the coumarin backbone at the C6 position. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[9] Specifically, isoforms such as CYP1A1, CYP1A2, CYP2B6, CYP2E1, and CYP3A4 have been implicated in the metabolism of coumarin to its hydroxylated derivatives.[9]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of 6-hydroxycoumarin from plant materials.

Extraction and Isolation

A robust extraction and isolation protocol is critical for obtaining pure 6-hydroxycoumarin for further study. Soxhlet extraction is a commonly employed and efficient method.[10]

4.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., leaves of Grevillea robusta or bark of Amburana cearensis)

-

Petroleum ether

-

Ethanol

-

Acetone

-

Ethyl ether

-

Hydrochloric acid (10% solution)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Silica gel for column chromatography

-

Elution solvents (e.g., hexane, ethyl acetate gradients)

4.1.2. Soxhlet Extraction Protocol

-

Preparation of Plant Material : Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Defatting (Optional but Recommended) : Place the powdered plant material in a thimble and extract with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other nonpolar compounds. Discard the petroleum ether extract.

-

Primary Extraction : Air-dry the defatted plant material and then extract it with a polar solvent such as ethanol or acetone in the Soxhlet apparatus for 24-48 hours.[10]

-

Concentration : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid Hydrolysis (for glycosides) : If the presence of glycosides is suspected, the crude extract can be refluxed with 10% hydrochloric acid for 30 minutes to hydrolyze the glycosidic bonds and liberate the aglycone (6-hydroxycoumarin).[10]

-

Purification by Column Chromatography :

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing 6-hydroxycoumarin.

-

Combine the pure fractions and evaporate the solvent to yield crystalline 6-hydroxycoumarin.

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of 6-hydroxycoumarin in plant extracts.[11][12][13]

4.2.1. Instrumentation and Conditions

-

HPLC System : Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape). A typical isocratic mobile phase could be acetonitrile:water (40:60, v/v).[13]

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : The maximum absorbance for 6-hydroxycoumarin should be determined, but a common wavelength for coumarins is around 280 nm or 320 nm.

-

Injection Volume : 10-20 µL.

4.2.2. Preparation of Standards and Samples

-

Standard Stock Solution : Accurately weigh and dissolve pure 6-hydroxycoumarin standard in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve : Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation :

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

-

4.2.3. Analysis and Quantification

-

Calibration : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis : Inject the prepared sample solutions into the HPLC system and record the peak areas corresponding to 6-hydroxycoumarin.

-

Quantification : Determine the concentration of 6-hydroxycoumarin in the sample extracts by interpolating their peak areas on the calibration curve. The final concentration can be expressed as mg of 6-hydroxycoumarin per gram of dry plant material.

References

- 1. [PDF] Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes | Semantic Scholar [semanticscholar.org]

- 2. Phytochemistry and Biological Activities of Amburana cearensis (Allemão) ACSm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic constituents from Grevillea robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. scielo.br [scielo.br]

Biosynthesis of 6-Hydroxy-2H-Chromen-2-one: A Technical Guide

Introduction

6-Hydroxy-2H-chromen-2-one, also known as 6-hydroxycoumarin, is a phenolic compound belonging to the benzopyrone class of secondary metabolites. As a derivative of coumarin, it is of significant interest to researchers in drug discovery and natural products chemistry due to the diverse pharmacological activities associated with the coumarin scaffold, including anti-inflammatory, antioxidant, and enzymatic inhibition properties. Understanding the biosynthetic pathway of 6-hydroxycoumarin is crucial for its potential biotechnological production and for the targeted engineering of novel therapeutic agents.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on the well-established general phenylpropanoid pathway and the biosynthesis of structurally related coumarins. While the complete enzymatic sequence has not been fully elucidated in a single organism, this guide synthesizes current knowledge to present a plausible and scientifically supported pathway. It includes quantitative data from analogous reactions, detailed experimental protocols for key enzymatic steps, and visualizations to aid in the comprehension of the metabolic and experimental workflows.

Proposed Biosynthesis Pathway

The biosynthesis of this compound is believed to originate from the amino acid L-phenylalanine via the general phenylpropanoid pathway. This pathway involves a series of enzymatic reactions, including deamination, hydroxylations, and the critical intramolecular cyclization (lactonization) that forms the characteristic coumarin ring. The final step is a specific hydroxylation at the 6-position of the coumarin nucleus.

The proposed pathway can be divided into three main stages:

-

Core Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-coumaric acid.

-

Coumarin Ring Formation: ortho-Hydroxylation, isomerization, and lactonization to form a coumarin intermediate, 7-hydroxycoumarin (umbelliferone).

-

Terminal Hydroxylation: Specific hydroxylation of the coumarin intermediate at the C-6 position to yield this compound.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

p-Coumarate 2'-Hydroxylase (C2'H): Catalyzes the crucial ortho-hydroxylation of p-coumaric acid to yield 2,4-dihydroxycinnamic acid.

-

Isomerization and Lactonization: The trans-double bond of 2,4-dihydroxycinnamic acid undergoes isomerization to the cis-form, which is sterically favorable for spontaneous lactonization. This ring-closing step is potentially facilitated by a Coumarin Synthase (COSY) to form 7-hydroxycoumarin (umbelliferone).

-

Umbelliferone 6-Hydroxylase (U6H) (Proposed): A putative hydroxylase, likely a cytochrome P450 monooxygenase or a polyphenol oxidase, that catalyzes the final hydroxylation of umbelliferone at the 6-position to produce 6,7-dihydroxycoumarin (esculetin). A similar mechanism is proposed for the direct 6-hydroxylation of coumarin or a related intermediate.

Quantitative Data

Direct quantitative data for the enzymatic steps leading specifically to 6-hydroxycoumarin is limited. The following table summarizes kinetic data for key enzymes in the general phenylpropanoid pathway and for a reaction analogous to the proposed terminal hydroxylation step. This data is essential for understanding the efficiency and substrate specificity of the enzymes involved.

| Enzyme | Substrate | Product | Source Organism | Km (mM) | kcat (s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | Petroselinum crispum | 0.26 | 217 | N/A |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic Acid | p-Coumaric Acid | Helianthus tuberosus | 0.01 | 0.15 | N/A |

| Polyphenol Oxidase (PPO) | Umbelliferone | Esculetin | Agaricus bisporus | 0.17 ± 0.06 | 0.09 ± 0.02 | [1][2] |

| Polyphenol Oxidase (PPO) | Esculetin | Esculetin-o-quinone | Agaricus bisporus | 0.035 ± 0.002 | 1.31 ± 0.25 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the proposed biosynthetic pathway.

Protocol 1: Spectrophotometric Assay for Cinnamate 4-Hydroxylase (C4H) Activity

This assay measures the conversion of trans-cinnamic acid to p-coumaric acid by monitoring the shift in the UV absorbance maximum.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 10 mM trans-cinnamic acid in 50% ethanol.

-

Cofactor Solution: 10 mM NADPH in Assay Buffer.

-

Enzyme Preparation: Microsomal fraction isolated from plant tissue.

-

Stopping Solution: 2 M HCl.

-

Extraction Solvent: Ethyl acetate.

2. Enzyme Extraction (Microsomal Preparation):

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM EDTA, 10 mM DTT, and 5% (w/v) polyvinylpolypyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

3. Assay Procedure:

-

Prepare a reaction mixture in a final volume of 500 µL containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM NADPH

-

0.1 mM trans-cinnamic acid

-

50-100 µg of microsomal protein

-

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the mixture at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 50 µL of 2 M HCl.

-

Extract the product by adding 500 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the residue in a known volume of methanol (e.g., 100 µL).

4. Quantification:

-

Analyze the sample by reverse-phase HPLC (C18 column).

-

Use a mobile phase of methanol:water with 0.1% formic acid, and a suitable gradient.

-

Monitor the absorbance at 310 nm, the absorbance maximum for p-coumaric acid.

-

Quantify the amount of p-coumaric acid formed by comparing the peak area to a standard curve prepared with authentic p-coumaric acid.[3]

Protocol 2: Assay for Polyphenol Oxidase (PPO)-Catalyzed Hydroxylation of Umbelliferone

This protocol measures the hydroxylation of umbelliferone to esculetin, which can be monitored by oxygen consumption, spectrophotometry, or HPLC.[1][2]

1. Reagents and Buffers:

-

Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 6.5.

-

Substrate Stock: 10 mM Umbelliferone (7-hydroxycoumarin) in ethanol.

-

Enzyme Solution: Purified mushroom polyphenol oxidase (tyrosinase) in Assay Buffer.

2. Method A: Oxygen Consumption:

-

Calibrate an oxygen electrode (oxygraph) with air-saturated buffer at 25°C.

-

Add 2 mL of Assay Buffer to the reaction chamber.

-

Add umbelliferone to a final concentration of 0.1-1.0 mM.

-

Allow the signal to stabilize.

-

Initiate the reaction by injecting a small volume of the PPO enzyme solution.

-

Record the rate of oxygen consumption. One unit of enzyme activity can be defined as the amount of enzyme that consumes 1 µmol of O2 per minute.

3. Method B: Spectrophotometric Analysis:

-

The direct product, esculetin, is further oxidized by PPO to an unstable o-quinone. The formation of subsequent colored products can be monitored, though this can be complex.

-

Alternatively, a coupled assay can be used where the o-quinone is reduced by a chromophore, leading to a measurable change in absorbance.

4. Method C: HPLC Analysis:

-

Set up the reaction mixture as described in Protocol 1, step 3, but using PPO as the enzyme and umbelliferone as the substrate.

-

At various time points, withdraw an aliquot of the reaction mixture and stop the reaction with an equal volume of ice-cold methanol containing 1% acetic acid.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC (C18 column).

-

Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid).

-

Monitor at wavelengths suitable for both umbelliferone (~325 nm) and esculetin (~350 nm).

-

Quantify the decrease in the umbelliferone peak area and the increase in the esculetin peak area over time, using standard curves for both compounds.

The biosynthesis of this compound is proposed to occur through the general phenylpropanoid pathway, leading to the formation of a coumarin intermediate such as umbelliferone, followed by a specific hydroxylation at the 6-position of the aromatic ring. While the precise enzymes, particularly the terminal hydroxylase, are yet to be definitively characterized, the pathway outlined in this guide provides a robust framework based on current scientific understanding of coumarin biosynthesis. The provided quantitative data, though from analogous systems, offers valuable benchmarks for enzyme efficiency. Furthermore, the detailed experimental protocols serve as a practical starting point for researchers aiming to investigate and characterize the enzymes involved in this pathway. Future research focused on the identification and kinetic characterization of the proposed umbelliferone 6-hydroxylase will be critical to fully elucidate the biosynthesis of 6-hydroxycoumarin and to unlock its potential for biotechnological applications.

References

Spectroscopic Data of 6-Hydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hydroxycoumarin, a key scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and characterization of 6-hydroxycoumarin and its derivatives in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 6-hydroxycoumarin and its close analog, 6-hydroxy-4-methylcoumarin.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of 6-Hydroxy-4-methylcoumarin (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data for 6-hydroxy-4-methylcoumarin is presented as a close analog. | |||

| ~9.5 (broad) | s | 1H | -OH |

| 7.55 | d | 1H | H-5 |

| 7.20 | dd | 1H | H-7 |

| 7.10 | d | 1H | H-8 |

| 6.15 | s | 1H | H-3 |

| 2.40 | s | 3H | -CH₃ |

Note: Data for 6-hydroxy-4-methylcoumarin is provided as a representative example due to the limited availability of fully assigned ¹H NMR data for the unsubstituted 6-hydroxycoumarin in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data of 6-Hydroxycoumarin (Pyridine-d₅) [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-2 |

| 115.0 | C-3 |

| 144.1 | C-4 |

| 148.9 | C-4a |

| 118.2 | C-5 |

| 155.2 | C-6 |

| 117.5 | C-7 |

| 119.8 | C-8 |

| 149.7 | C-8a |

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring NMR spectra of coumarin derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the 6-hydroxycoumarin sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Pyridine-d₅) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: A wider spectral width is required to cover the carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second relaxation delay is appropriate.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Bands for a Substituted 6-Hydroxycoumarin Derivative [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data for 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin is presented as a representative example. | ||

| 3441-3359 | Strong, Broad | O-H stretch (phenolic) |

| 1604-1632 | Strong | C=O stretch (lactone) |

| 1581-1496 | Medium-Strong | C=C stretch (aromatic) |

| 1331-1225 | Medium | C-O stretch (lactone/phenol) |

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) or KBr pellet method can be used to obtain the IR spectrum of solid 6-hydroxycoumarin.

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

The nominal mass of 6-hydroxycoumarin is 162 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162.

Table 4: Expected Mass Spectrometry Fragmentation of 6-Hydroxycoumarin [3][4]

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 134 | [M - CO]⁺ |

| 106 | [M - 2CO]⁺ |

| 78 | [C₆H₆]⁺ (Benzene radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation of coumarins typically involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, followed by subsequent losses of another CO molecule or other small fragments.[3] For hydroxycoumarins, the fragmentation pattern can provide information about the position of the hydroxyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-hydroxycoumarin.

Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of 6-hydroxycoumarin.

References

The Biological Versatility of 6-Hydroxycoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in nature and have long been recognized for their diverse pharmacological properties. Among them, 6-hydroxycoumarin and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry. The presence of the hydroxyl group at the C6 position, along with other substitutions on the coumarin ring, imparts a wide range of biological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of 6-hydroxycoumarin derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

6-Hydroxycoumarin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of several 6-hydroxycoumarin derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various 6-hydroxycoumarin derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7-45.8 | [1][2] |

| 6-[5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (CCRF-CEM) | 1.88 (GI50) | [3] |

| 6-[5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (MOLT-4) | 1.92 (GI50) | [3] |

| Coumarin-stilbene hybrid (4b) | MCF-7 (Breast) | 23.12 | [4] |

| Coumarin-stilbene hybrid (3a) | HepG2 (Liver) | 80.09 | [4] |

| Coumarin derivative (4) | HL60 (Leukemia) | 8.09 | [5][6] |

| Coumarin derivative (8b) | HepG2 (Liver) | 13.14 | [5][6] |

| Fused coumarin derivative (6) | HepG2 (Liver) | Weak activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

-

Cell Seeding:

-

Harvest cancer cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the 6-hydroxycoumarin derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Reading:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Anti-inflammatory Activity

Several 6-hydroxycoumarin derivatives have demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of 6-hydroxycoumarin derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

| Compound/Derivative | Animal Model | Dose | Time (hours) | % Inhibition | Reference |

| 6-(4-acetylaminobenzylamino)-7-hydroxy-4-methylcoumarin (Cpd 4) | Rat | Not Specified | 3 | 44.05 | [13][14] |

| 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylcoumarin (Cpd 8) | Rat | Not Specified | 3 | 38.10 | [13][14] |

| 6-(4-dimethylaminobenzylamino)-7-hydroxy-4-methylcoumarin (Cpd 3) | Rat | Not Specified | 3 | 32.14 | [13] |

| 6-(4-chloro-3-nitrobenzylamino)-7-hydroxy-4-methylcoumarin (Cpd 11) | Rat | Not Specified | 3 | 32.14 | [13] |

| 6-(2-hydroxy-5-bromobenzylamino)-7-hydroxy-4-methylcoumarin (Cpd 6) | Rat | Not Specified | 3 | 30.95 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[15][16][17][18][19]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and leukotrienes.

Procedure:

-

Animals:

-

Use adult Wistar rats or Swiss albino mice of either sex, weighing approximately 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Groups:

-

Divide the animals into several groups (n=5-6 per group):

-

Control group (receives the vehicle).

-

Standard group (receives a known anti-inflammatory drug, e.g., indomethacin at 5 mg/kg).[15]

-

Test groups (receive different doses of the 6-hydroxycoumarin derivatives).

-

-

-

Drug Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Antioxidant Activity

The phenolic hydroxyl group in 6-hydroxycoumarin derivatives makes them potent antioxidants capable of scavenging free radicals and mitigating oxidative stress.

Quantitative Antioxidant Data

The antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

| Compound/Derivative | DPPH Scavenging IC50 (µM) | Reference |

| 4-Hydroxycoumarin derivative (I) | 799.83 | [20] |

| 5-Chloro-4-hydroxycoumarin derivative (II) | 712.85 | [20] |

| 7-Hydroxy-4-methylcoumarin derivative (III) | 872.97 | [20] |

| Coumarin-benzohydrazide (15) | 2.9 | [21] |

| Coumarin-benzohydrazide (16) | 12.9 | [21] |

| Coumarin–serine hybrid | 28.23 (µg/mL) | [21] |

| Coumarin–tyrosine hybrid | 31.45 (µg/mL) | [21] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and widely used method to evaluate the free radical scavenging capacity of compounds.[22][23][24][25][26][27]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[24] The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[23]

-

-

Sample Preparation:

-

Prepare stock solutions of the 6-hydroxycoumarin derivatives and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add a corresponding volume of the DPPH solution (e.g., 100 µL).

-

Prepare a blank containing methanol instead of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[26]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[22]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

-

Antimicrobial Activity

6-Hydroxycoumarin derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fused coumarin–dioxane (DFC5) | Aerobic bacteria | 1.23 - 2.60 | [28] |

| Coumarin-pyrazolone derivative | S. aureus | 10 | [29] |

| Coumarin-pyrazolone derivative | B. subtilis | 14 | [29] |

| Coumarin-pyrazolone derivative | E. coli | 14 | [29] |

| Coumarin-pyrazolone derivative | P. aeruginosa | 15 | [29] |

| Pyrazole derivative (15) | S. cerevisiae | 15.6 | [30] |

| Pyrazole derivative (15) | C. albicans | 62.5 | [30] |

| Pyrazole derivative (16) | E. cloacae | 15.6 | [30] |

| 7-(pentyloxy)-2H-chromen-2-one | Candida spp. | 15.6 - 125.0 | [31] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Procedure:

-

Microorganism Preparation:

-

Culture the test microorganism in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Preparation:

-

Prepare serial twofold dilutions of the 6-hydroxycoumarin derivatives in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Modulation of Signaling Pathways

The biological activities of 6-hydroxycoumarin derivatives are often mediated by their interaction with key intracellular signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some 6-hydroxycoumarin derivatives have been shown to inhibit the activation of NF-κB.[31]

Caption: Inhibition of the NF-κB signaling pathway by 6-hydroxycoumarin derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation. Certain 6-hydroxycoumarin derivatives can modulate MAPK signaling.[27][32][33]

Caption: Modulation of the MAPK signaling pathway by 6-hydroxycoumarin derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some 6-hydroxycoumarin derivatives have been shown to inhibit this pathway.[5][6][34]

Caption: Inhibition of the PI3K/Akt signaling pathway by 6-hydroxycoumarin derivatives.

Conclusion

6-Hydroxycoumarin and its derivatives represent a versatile and promising class of bioactive compounds with a broad spectrum of pharmacological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, coupled with their ability to modulate key cellular signaling pathways, underscores their potential for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data and detailed experimental methodologies to facilitate further research and development in this exciting field. The continued exploration of the structure-activity relationships and mechanisms of action of 6-hydroxycoumarin derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. japer.in [japer.in]

- 21. mdpi.com [mdpi.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. marinebiology.pt [marinebiology.pt]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 6-hydroxy-2H-chromen-2-one: An In-Depth Technical Guide

Introduction

6-hydroxy-2H-chromen-2-one, a member of the coumarin family of benzopyrones, is a naturally occurring phenolic compound found in a variety of plants. Also known by its synonyms, umbelliferone and 6-hydroxycoumarin, this molecule has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its multifaceted biological effects, underlying mechanisms of action, and relevant experimental data. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Core Pharmacological Activities

This compound exhibits a diverse range of pharmacological properties, primarily attributed to its antioxidant and anti-inflammatory capabilities. These foundational activities underpin its therapeutic potential in a variety of disease models, including cancer, neurodegenerative disorders, microbial infections, and metabolic diseases. The core pharmacological activities include:

-

Antioxidant Activity: Directly scavenges free radicals and modulates endogenous antioxidant defense systems.

-

Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, primarily through the modulation of key signaling pathways like NF-κB.

-

Anticancer Activity: Induces apoptosis and inhibits cell proliferation in various cancer cell lines through multiple mechanisms.

-

Neuroprotective Activity: Protects neuronal cells from damage by mitigating oxidative stress and modulating neurotrophic signaling pathways.

-

Hepatoprotective Activity: Ameliorates liver injury by reducing oxidative stress and inflammation.

-

Antimicrobial Activity: Exhibits inhibitory effects against a range of bacterial and fungal pathogens.

-

Antidiabetic Activity: Contributes to glucose homeostasis through various mechanisms, including the inhibition of carbohydrate-metabolizing enzymes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and its derivatives, providing a comparative basis for its potency.

Table 1: Antioxidant Activity of Coumarin Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4-hydroxy-chromene-2-one derivative (6b) | DPPH Radical Scavenging (24h) | < 3.90 | [1] |

| 4-hydroxy-chromene-2-one derivative (9c) | DPPH Radical Scavenging (24h) | 5.88 | [1] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging (30 min) | 24.17 | [1] |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging (30 min) | 8.62 | [1] |

Table 2: Anticancer Activity of Coumarin Derivatives

| Compound/Alternative | Cell Line | IC50 (µM) | Reference |

| Umbelliprenin (a 7-O-prenylated derivative) | MDA-MB-231 (Breast Cancer) | 10 (IC5), 20 (IC10) | [2] |

| Coumarin-pyrazole hybrid (35) | HepG2 (Liver Cancer) | 2.96 ± 0.25 | [3] |

| Coumarin-pyrazole hybrid (35) | SMMC-7721 (Liver Cancer) | 2.08 ± 0.32 | [3] |

| Coumarin-1,2,3-triazole hybrid (12c) | MGC803 (Gastric Cancer) | 0.13 ± 0.01 | [3] |

| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate Cancer) | 0.34 ± 0.04 | [3] |

Table 3: Antimicrobial Activity of 4-hydroxy-chromene-2-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-chromene-2-one derivative (9c) | Staphylococcus aureus | 62.5 | [4] |

| 4-hydroxy-chromene-2-one derivative (9c) | Escherichia coli | 62.5 | [4] |

| 4-hydroxy-chromene-2-one derivative (9c) | Candida albicans | 62.5 | [4] |

| 4-hydroxy-chromene-2-one derivative (9c) | Mucor mucedo | 31.25 | [4] |

| Ketoconazole (Standard) | Mucor mucedo | 31.25 | [4] |

Key Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Figure 2: Anticancer mechanisms of this compound.

Figure 3: Neuroprotective signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the pharmacological profile of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the in vitro antioxidant activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents:

-

This compound (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

-

Procedure:

-

Prepare a stock solution of the test compound and the positive control in methanol.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add various concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., HepG2, MDA-MB-231)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

Complete cell culture medium

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Anti-inflammatory Activity: Western Blot for NF-κB Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is for assessing the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated IκBα, p65 subunit of NF-κB).

-

Procedure:

-

Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanism of Action of 6-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxycoumarin, a naturally occurring benzopyrone derivative, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] This document provides an in-depth technical overview of the cellular and molecular mechanisms underlying its primary effects, including its antioxidant, anti-inflammatory, and anticancer properties. We consolidate quantitative data, detail key experimental methodologies, and present visual diagrams of the core signaling pathways to offer a comprehensive resource for the scientific community. The principal mechanisms of action involve the modulation of critical cellular signaling pathways such as the Nuclear Factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a cascade of downstream effects that mitigate cellular stress, inflammation, and oncogenic processes.

Core Mechanisms of Action

6-Hydroxycoumarin exerts its biological effects through a multi-targeted approach at the cellular level. Its activity is primarily attributed to its ability to modulate key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

Antioxidant and Cytoprotective Effects: Nrf2/ARE Pathway Activation

A fundamental mechanism of 6-hydroxycoumarin is its ability to combat oxidative stress by activating the Nrf2 signaling pathway.[3] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain coumarins, this inhibition is released.

6-Hydroxycoumarin and its derivatives can promote the dissociation of Nrf2 from Keap1.[4][5] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[4] This binding initiates the transcription of Phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), effectively enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[3][6] This pathway is a critical component of its therapeutic potential in diseases where oxidative stress is a contributing factor.[4]

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

Chronic inflammation is a key driver of many diseases, and 6-hydroxycoumarin demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8] The transcription factor NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein called IκBα.

Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded.[7][9] This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[9][10]

Studies show that coumarin derivatives can block the degradation of IκBα.[7] By preventing IκBα degradation, 6-hydroxycoumarin ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the expression of downstream inflammatory genes and suppressing the overall inflammatory response.[7][9]

References

- 1. 6-Hydroxycoumarin | CAS#:6093-68-1 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of lipopolysaccharide-inducible nitric oxide synthase and IL-1beta through suppression of NF-kappaB activation by 3-(1'-1'-dimethyl-allyl)-6-hydroxy-7-methoxy-coumarin isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Hydroxy-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2H-chromen-2-one, a hydroxylated derivative of coumarin, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the coumarin family, it shares a benzopyran-2-one core structure, which is a common scaffold in many biologically active molecules. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Coumarin and its derivatives have demonstrated promising anticancer properties, and this compound is no exception. While extensive quantitative data for the parent compound is still emerging, studies on its derivatives have highlighted their potential to inhibit cancer cell proliferation and induce apoptosis. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering programmed cell death.

Quantitative Data for Anticancer Activity of Coumarin Derivatives

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic effects of various structurally related coumarin derivatives against different cancer cell lines. This data provides a comparative context for the potential anticancer potency of the core compound.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Citation |

| 6-Pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | NCI60 | 1.88 | [1] |

| 6-Pyrazolinylcoumarin derivative | MOLT-4 (Leukemia) | NCI60 | 1.92 | [1] |

| Cinnamic acid-coumarin hybrid (Compound 4) | HL60 (Leukemia) | MTT | 8.09 | [2] |

| Cinnamic acid-coumarin hybrid (Compound 8b) | HepG2 (Liver Cancer) | MTT | 13.14 | [2] |

| 7-hydroxyl-4-methylcoumarin-thiazolidin-4-one hybrid (VIIb) | MCF-7 (Breast Cancer) | MTT | 1.03 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Several coumarin derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Anti-inflammatory Activity

This compound and its derivatives have been reported to possess significant anti-inflammatory properties.[4] This activity is attributed to their ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity of Coumarin Derivatives